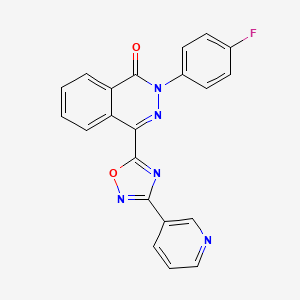
2-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of oxadiazole-containing phthalazinones. This compound has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle progression. It has also been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of various genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in immune cells. Additionally, it has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one in lab experiments include its potential as an anticancer, anti-inflammatory, and antimicrobial agent. However, there are also limitations to its use. For example, the compound may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, the compound may be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research and development of 2-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. One direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. Another direction is to investigate its potential as an anti-inflammatory agent and to study its effects on various inflammatory diseases. Additionally, further research is needed to explore its potential as an antimicrobial agent and to investigate its efficacy against various bacteria and fungi.
Synthesis Methods
The synthesis of 2-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involves the reaction of 4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline with 4-fluorophthalic anhydride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethylacetamide at a high temperature of around 150°C. The product is obtained after purification by column chromatography.
Scientific Research Applications
2-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory agent due to its ability to suppress the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi.
properties
IUPAC Name |
2-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FN5O2/c22-14-7-9-15(10-8-14)27-21(28)17-6-2-1-5-16(17)18(25-27)20-24-19(26-29-20)13-4-3-11-23-12-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWQYJWGOLMPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

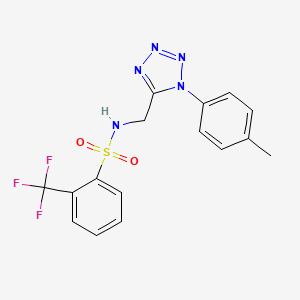

![ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2911244.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2911246.png)
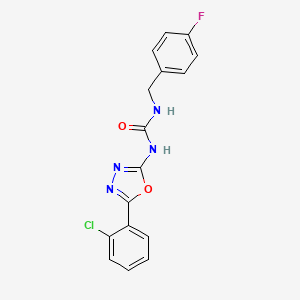

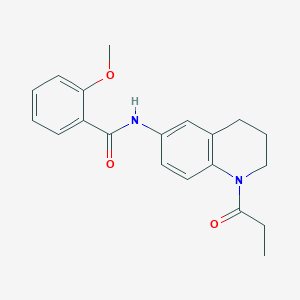
![N-(2,5-dimethylphenyl)-4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2911252.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2911253.png)

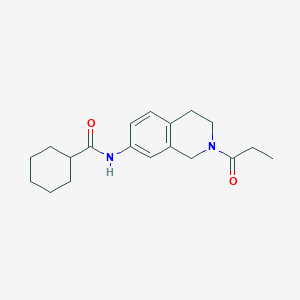
![3-[(Hydrazinothioxomethyl)amino]phenol](/img/structure/B2911259.png)
![4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2911260.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2911261.png)